Cas no 151132-82-0 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid)

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid structure
151132-82-0 structure
Product Name:(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
CAS-nummer:151132-82-0
MF:C27H28N2O5
MW:460.521627426147
MDL:MFCD06796906
CID:1026348
PubChem ID:70701184
Update Time:2025-11-06

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
    • Z-L-DAB(FMOC)-OH
    • AK-61226
    • ANW-73465
    • CTK8C4903
    • KB-211498
    • (2S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid
    • N-Cbz-N'-Fmoc-L-2,4-Diaminobutyric acid
    • Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
    • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid
    • (2S)-2-{[(Benzyloxy)methyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • DB-353661
    • DTXSID40743949
    • (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid
    • AKOS016007702
    • A850875
    • 151132-82-0
    • MDL: MFCD06796906
    • Inchi: 1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1
    • InChI-sleutel: QVFSFTYVOHSJPU-VWLOTQADSA-N
    • LACHT: O(C(NCC[C@@H](C(=O)O)NCOCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Berekende eigenschappen

  • Exacte massa: 474.17918
  • Monoisotopische massa: 460.19982200g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 13
  • Complexiteit: 631
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 96.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.299
  • PSA: 113.96

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Prijsmeer >>

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